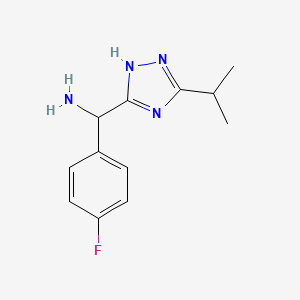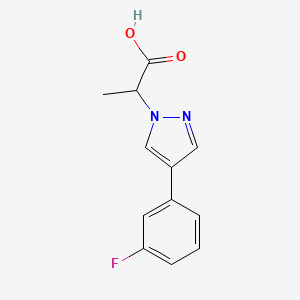
1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is an organic compound that features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a tetrahydropyridine ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 4-methoxyphenyl with a sulfonyl chloride, followed by the cyclization of the resulting intermediate with a suitable amine to form the tetrahydropyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or to reduce the carboxylic acid to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or sulfides .
Applications De Recherche Scientifique
1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways involved in inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: This compound shares the methoxyphenyl and sulfonyl groups but differs in its core structure, which is a benzimidazole instead of a tetrahydropyridine.
Triazole-Pyrimidine Hybrids: These compounds also feature sulfonyl groups and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
1-((4-Methoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its combination of a sulfonyl group with a tetrahydropyridine ring and a carboxylic acid functional group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propriétés
Formule moléculaire |
C13H15NO5S |
|---|---|
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H15NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h3-7H,2,8-9H2,1H3,(H,15,16) |
Clé InChI |
QFIKZKSGQPJTKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC=C(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


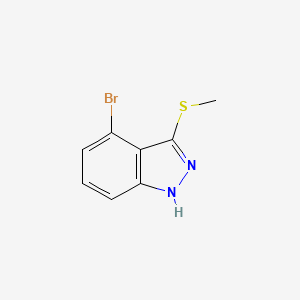
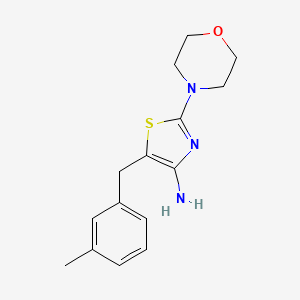
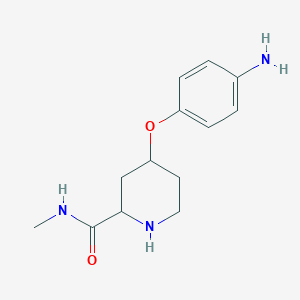
![1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786992.png)
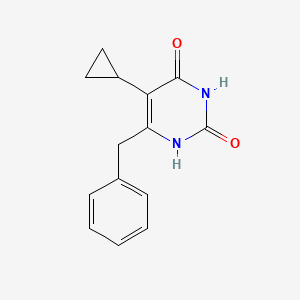

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)
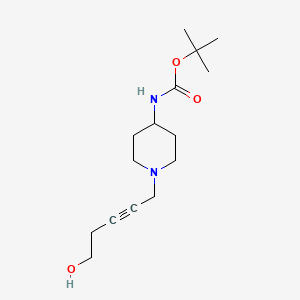
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)
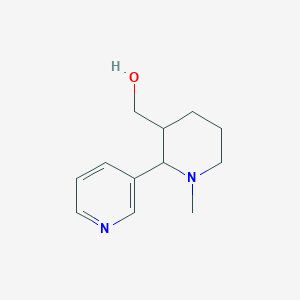
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)

